molecular formula C27H31NO3 B11605868 3,3,6,6,10-pentamethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

3,3,6,6,10-pentamethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11605868
M. Wt: 417.5 g/mol
InChI Key: RTOTWYQAYGHAQF-UHFFFAOYSA-N
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Description

3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as aromatic amines and ketones under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the acridine core with a propargyl halide in the presence of a base like potassium carbonate.

    Methylation: The final step involves the methylation of the acridine core using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the acridine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship studies.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group could facilitate binding to hydrophobic pockets in proteins, while the acridine core may intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Acridine Derivatives: Compounds like acridine orange and acriflavine share the acridine core but differ in their substituents.

    Propargyl Compounds: Compounds such as propargyl alcohol and propargyl chloride share the propargyl group but lack the acridine core.

Uniqueness

The uniqueness of 3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its combination of the acridine core with the prop-2-yn-1-yloxy group and multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

IUPAC Name

3,3,6,6,10-pentamethyl-9-(3-prop-2-ynoxyphenyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C27H31NO3/c1-7-11-31-18-10-8-9-17(12-18)23-24-19(13-26(2,3)15-21(24)29)28(6)20-14-27(4,5)16-22(30)25(20)23/h1,8-10,12,23H,11,13-16H2,2-6H3

InChI Key

RTOTWYQAYGHAQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC#C)C(=O)C1)C

Origin of Product

United States

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